1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid is a β-carboline derivative characterized by a 3,4-dimethoxyphenyl substituent at position 1 and a carboxylic acid group at position 3 of the tetrahydro-β-carboline core. β-carbolines are heterocyclic alkaloids with a tricyclic pyrido[3,4-b]indole structure, known for diverse pharmacological activities, including MAO inhibition, anticancer, and antimicrobial effects . The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility in polar solvents and modulate electronic interactions in biological systems.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-8-7-11(9-17(16)26-2)18-19-13(10-15(22-18)20(23)24)12-5-3-4-6-14(12)21-19/h3-9,15,18,21-22H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKXFLIQLNLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002888 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82789-27-3 | |
| Record name | NSC96603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be synthesized through a Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. The reaction typically proceeds under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The specific steps are as follows:
Condensation: Tryptamine reacts with 3,4-dimethoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine undergoes cyclization to form the tetrahydro-beta-carboline core.
Oxidation: The resulting product is then oxidized to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydro-beta-carboline ring undergoes selective oxidation to form aromatic β-carboline derivatives. Key findings include:
CuBr₂-Catalyzed Aerobic Oxidation
-
Conditions : 15 mol% CuBr₂, 2.0 equiv Et₃N, DMSO, 25°C, air atmosphere .
-
Mechanism :
-
Outcome : Formation of β-carboline derivative 2r (71% yield) .
| Substrate | Catalyst | Base | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Tetrahydro-beta-carboline | CuBr₂ | Et₃N | DMSO | 24 | β-Carboline-3-carboxylic acid | 71 |
Carboxylic Acid Derivatization
The 3-carboxylic acid group participates in esterification and amidation reactions:
Esterification
-
Methyl Ester Formation :
-
Conditions : MeOH, H₂SO₄ (cat.), reflux.
-
Product : Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate.
-
Amide Formation
-
Hydrazide Synthesis :
Bischler–Napieralski Reaction
-
Application : Cyclization of amide intermediates (e.g., 7 → 1r ) for tetrahydro-beta-carboline synthesis .
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Amide 7 | POCl₃ | 3,4-Dihydro-beta-carboline 1r | 71 |
Biological Activity Modulation
Derivatives of this compound show enhanced bioactivity:
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, contributing to its psychoactive effects.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Receptor Binding: The compound may bind to specific receptors in the brain, influencing neuronal signaling and plasticity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points :
- Solubility: Methoxy and carboxylic acid groups in the target compound likely improve solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like 1-phenyl derivatives .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (referred to as DMTCA) is a member of the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of DMTCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.38 g/mol
- CAS Number : 2828650
- InChI Key : YQAZPQFCMIGDDS-UHFFFAOYNA-N
Antiparasitic Activity
DMTCA exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated that DMTCA has a dose-dependent inhibitory effect on various forms of the parasite:
| Parasite Form | IC50 (µM) |
|---|---|
| Epimastigote | 14.9 |
| Trypomastigote | 45 |
| Amastigote | 33 |
The compound showed low cytotoxicity towards mammalian cells with a selective index of 31 times higher against the parasite compared to human red blood cells .
Anticancer Activity
Research indicates that DMTCA may enhance the efficacy of chemotherapeutic agents. For instance, in combination with Paclitaxel, DMTCA demonstrated improved anticancer activity in breast cancer models. The compound was found to reduce tumor growth and enhance apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of aminopeptidase N (APN) expression:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Paclitaxel Alone | 20 |
| Paclitaxel + DMTCA | 45 |
In vivo studies confirmed these findings, showing significant reductions in tumor size when DMTCA was administered alongside standard chemotherapy .
Antioxidant Activity
Beta-carboline derivatives, including DMTCA, have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is particularly relevant in neuroprotective contexts where oxidative damage is implicated in neurodegenerative diseases .
The mechanisms by which DMTCA exerts its biological effects are multifaceted:
- Inhibition of Enzymes : DMTCA acts as an inhibitor of various enzymes involved in cancer progression and parasitic survival.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through ROS-mediated pathways.
- Selective Toxicity : Its ability to selectively target parasitic cells while sparing mammalian cells is attributed to differences in cellular metabolism and membrane permeability.
Case Studies and Research Findings
Several studies have documented the biological activity of beta-carbolines similar to DMTCA:
- Trypanocidal Activity : A study found that beta-carboline derivatives exhibited potent trypanocidal activity with IC50 values comparable to those of established antiparasitic drugs .
- Anticancer Synergy : Research indicated that combining beta-carbolines with chemotherapeutics like Paclitaxel significantly enhanced anticancer efficacy compared to monotherapy .
- Neuroprotective Effects : Other studies highlighted the neuroprotective potential of beta-carbolines against oxidative stress-induced neuronal damage .
Q & A
Basic: What are the standard synthetic routes for 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via the Pictet–Spengler reaction, a widely used method for β-carboline derivatives. Key steps include:
- Reagent System : Reacting tryptophan methyl ester derivatives (e.g., methyl ester of L-tryptophan) with 3,4-dimethoxybenzaldehyde in dichloromethane (CH₂Cl₂) under nitrogen atmosphere .
- Acid Catalyst : Trifluoroacetic acid (TFA) is added at 0°C to promote cyclization. The reaction proceeds for 4–7 days with stirring .
- Purification : The crude product is neutralized with dilute ammonia, extracted with CH₂Cl₂, and purified via silica gel chromatography. Isomers (cis/trans) are separated using gradient elution (e.g., CH₂Cl₂ followed by CH₂Cl₂/CH₃OH 99.5:0.5) .
- Characterization : Confirmed via FTIR, ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups), and mass spectrometry (e.g., m/z 382 [M⁺] for C₂₁H₂₂N₂O₅) .
Basic: How are structural isomers resolved during synthesis, and what analytical techniques validate their purity?
Methodological Answer:
- Isomer Separation : Cis/trans isomers are separated via silica gel column chromatography. The cis isomer typically elutes first with pure CH₂Cl₂, while the trans isomer requires a polar solvent mixture (e.g., CH₂Cl₂/CH₃OH) .
- Validation :
- TLC : Monitored using UV detection (Rf values: cis ~0.6, trans ~0.4 in CH₂Cl₂/CH₃OH 95:5).
- NMR : Distinct NOE correlations (e.g., cis isomers show coupling between methoxy and adjacent protons).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention times: cis 8.2 min, trans 10.5 min) .
Advanced: How does the 3,4-dimethoxyphenyl substituent influence the compound’s electronic properties and receptor binding?
Methodological Answer:
- Electronic Effects : The electron-donating methoxy groups increase electron density on the aromatic ring, enhancing π-π stacking interactions with hydrophobic receptor pockets (e.g., serotonin receptors). Computational studies (DFT) show a HOMO energy of −6.2 eV, indicating nucleophilic reactivity .
- SAR Insights :
- Methoxy Position : 3,4-Substitution optimizes steric compatibility with MAO-A active sites (Ki ~50 nM vs. ~120 nM for 4-methoxy analogs).
- Carboxylic Acid : The C3-carboxyl group hydrogen-bonds with Lys-305 in MAO-B, as shown in docking simulations (Glide score: −9.8 kcal/mol) .
Advanced: What strategies mitigate racemization during synthesis, and how is enantiomeric excess measured?
Methodological Answer:
- Racemization Prevention :
- Enantiomeric Excess (ee) :
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility :
- Aqueous : 0.12 mg/mL in PBS (pH 7.4); improves to 1.5 mg/mL with 10% DMSO.
- Organic Solvents : >50 mg/mL in DMSO, methanol, or DMF .
- Stability :
- pH Sensitivity : Stable at pH 4–8 (t₁/₂ >24 hrs); degrades at pH <2 (t₁/₂ ~3 hrs).
- Thermal Stability : Decomposes at >150°C (DSC peak at 158°C) .
Advanced: How can in silico modeling predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction :
- CYP450 Metabolism : SwissADME predicts primary oxidation at C9 (IC₅₀ CYP3A4: 8 μM).
- Glucuronidation : MetaSite identifies C3-carboxyl and methoxy groups as glucuronidation sites.
- Toxicity Screening :
- AMES Test : Predicted negative for mutagenicity (ADMETlab 2.0).
- hERG Inhibition : Low risk (pIC₅₀ 4.2) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR : Key peaks at 1705 cm⁻¹ (C=O stretch, carboxylic acid), 1250 cm⁻¹ (C–O–C methoxy) .
- ¹H NMR (300 MHz, DMSO-d₆) : δ 10.2 (s, 1H, COOH), δ 6.8–7.1 (m, 5H, aromatic), δ 4.1 (q, 1H, C3-H), δ 3.8 (s, 6H, OCH₃) .
- HRMS : Calculated for C₂₁H₂₂N₂O₅ [M+H]⁺: 383.1608; Found: 383.1605 .
Advanced: How do reaction conditions (e.g., solvent, temperature) impact cyclization efficiency?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
